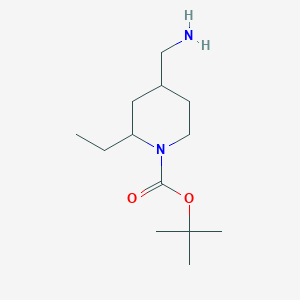![molecular formula C12H14N4 B13331179 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with a suitable aldehyde or ketone, followed by cyclization with a pyridine derivative . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific ring structure and the presence of an amine group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine |
InChI |
InChI=1S/C12H14N4/c13-12-10-6-7-14-8-11(10)15-16(12)9-4-2-1-3-5-9/h1-5,14H,6-8,13H2 |
InChI Key |
FZZGPTPTGHUAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NN(C(=C21)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13331097.png)

![6-Chloro-2-propylimidazo[1,2-A]pyridine](/img/structure/B13331101.png)
![1-(Chloromethyl)spiro[4.4]nonane](/img/structure/B13331118.png)


![Rel-(1S,4S,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13331142.png)

![2-Methyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13331162.png)
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B13331174.png)
![5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13331186.png)
![tert-Butyl (R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13331190.png)

![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
